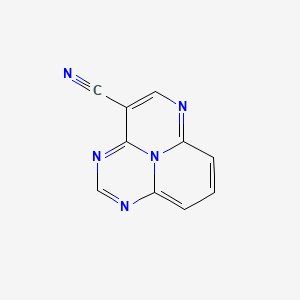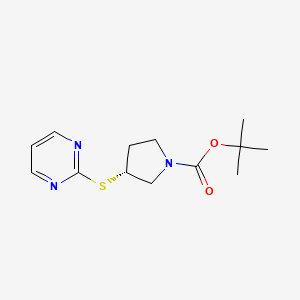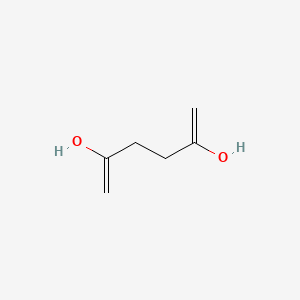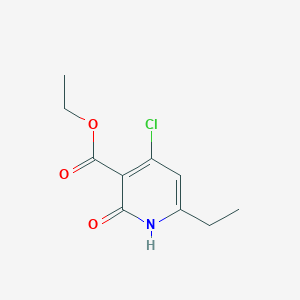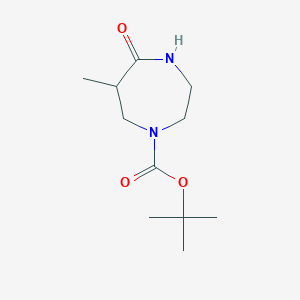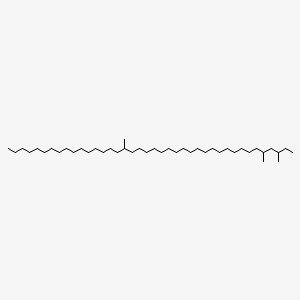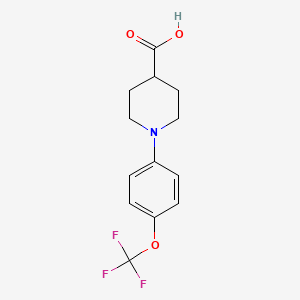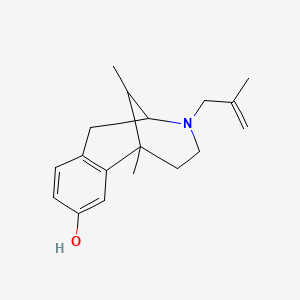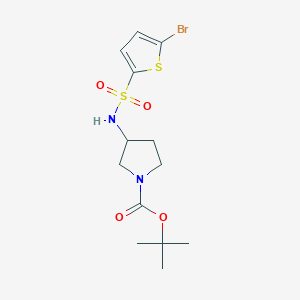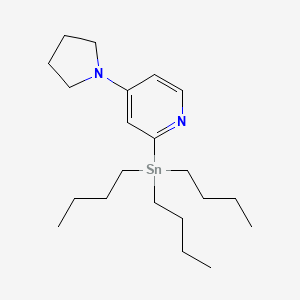
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate is an organic compound with a unique structure that includes a dioxane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be synthesized through the reaction of ethyl acetoacetate with ethylene glycol in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is typically carried out in a solvent like toluene under reflux conditions with a Dean-Stark apparatus to remove water and drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the carbonate group is replaced by other nucleophiles[][2].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions[][2].
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols[2][2].
Aplicaciones Científicas De Investigación
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate involves its interaction with specific molecular targets and pathways. The dioxane ring structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to desired effects in medicinal applications .
Comparación Con Compuestos Similares
Ethyl 2-ethyl-2-methyl-1,3-dioxan-5-yl carbonate can be compared with similar compounds such as:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
2-Ethyl-2-methyl-1,3-dioxolane: Another similar compound with a dioxane ring, used in selective ketalization reactions.
The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it suitable for a wide range of applications.
Propiedades
Número CAS |
545518-32-9 |
|---|---|
Fórmula molecular |
C10H18O5 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
ethyl (2-ethyl-2-methyl-1,3-dioxan-5-yl) carbonate |
InChI |
InChI=1S/C10H18O5/c1-4-10(3)13-6-8(7-14-10)15-9(11)12-5-2/h8H,4-7H2,1-3H3 |
Clave InChI |
UWQGUUONFQYQMJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1(OCC(CO1)OC(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


